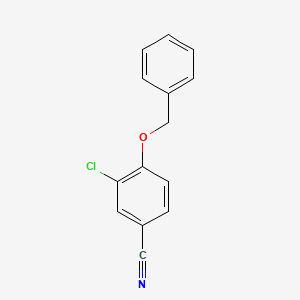

4-(Benzyloxy)-3-chlorobenzonitrile

Description

Significance within Contemporary Organic Synthesis

Aryl nitriles, such as 4-(Benzyloxy)-3-chlorobenzonitrile, are of paramount importance in organic synthesis. The nitrile group is a versatile functional group that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. scribd.comresearchgate.net This versatility makes aryl nitriles valuable intermediates in the construction of pharmaceuticals, agrochemicals, and advanced materials. scribd.comresearchgate.netacs.org

Modern synthetic methodologies are continuously being developed to improve the synthesis of aryl nitriles, focusing on efficiency, sustainability, and functional group tolerance. researchgate.netdntb.gov.ua Transition-metal-catalyzed cyanation reactions have become a cornerstone in this field, offering milder and more general routes compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. scribd.comresearchgate.net The development of novel cyanating agents and catalytic systems, including those that are cyanide-free, is an active area of research. researchgate.net

Strategic Importance in Advanced Precursor Chemistry

The "benzyloxy" and "chloro" substituents on the benzonitrile (B105546) ring of this compound are not merely passive components; they are strategically placed to influence the molecule's reactivity and to serve as handles for further chemical modifications. The benzyl (B1604629) group is a widely used protecting group for phenols, which can be cleaved under specific conditions to reveal a hydroxyl group. orgsyn.org This strategy is crucial in multi-step syntheses where the reactivity of the phenol (B47542) needs to be temporarily masked.

The chlorine atom, a common halogen in medicinal chemistry, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. nih.govnih.gov It can also serve as a site for cross-coupling reactions, allowing for the introduction of further complexity into the molecular structure. The combination of these features makes this compound a valuable precursor for creating libraries of complex molecules for drug discovery and other applications. For instance, the related compound, (4-Benzyloxy-3-chloro-phenyl)-methanol, highlights the utility of this substitution pattern in building more elaborate structures. chemicalbook.com

A plausible and efficient method for the synthesis of this compound involves the Williamson ether synthesis. This reaction would start with the commercially available 4-hydroxy-3-chlorobenzonitrile, which is deprotonated by a suitable base to form an alkoxide. This intermediate then reacts with benzyl halide to yield the final product. masterorganicchemistry.comfrancis-press.com The synthesis of the similar compound, 4-benzyloxybenzonitrile (B1332359), has been reported using 4-hydroxybenzonitrile (B152051) and benzyl chloride, supporting the feasibility of this approach.

Interactive Table: Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Role |

|---|---|---|---|

| This compound | C₁₄H₁₀ClNO | 243.69 | Target Compound |

| 4-Hydroxy-3-chlorobenzonitrile | C₇H₄ClNO | 153.57 | Starting Material |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Reagent |

Overview of Current Academic Research Trajectories for Aryl Nitriles and Halogenated Ethers

The research landscape for both aryl nitriles and halogenated ethers is dynamic and continually evolving, driven by the demand for new molecules with unique properties.

Aryl Nitriles: Current research in aryl nitrile synthesis is heavily focused on the development of more sustainable and atom-economical methods. scribd.comacs.orgdntb.gov.ua Key trends include:

C-H Bond Cyanation: Direct cyanation of C-H bonds is a highly sought-after transformation as it avoids the pre-functionalization of starting materials, leading to more efficient syntheses. dntb.gov.ua

Electrochemical Synthesis: The use of electrochemistry to drive nitrile synthesis is gaining traction as a green alternative to traditional methods that often require harsh reagents. acs.org

Novel Cyanide Sources: To circumvent the use of toxic metal cyanides, researchers are exploring alternative, safer sources of the cyano group. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is emerging as a powerful tool for the synthesis of aryl nitriles under mild conditions.

Halogenated Ethers: Halogenated ethers are a class of compounds with diverse applications, from anesthetics to materials science. wikipedia.org In the context of medicinal chemistry, the incorporation of halogen atoms into ether-containing molecules is a well-established strategy to enhance their pharmacological profiles. nih.govnih.govresearchgate.net Current research trajectories include:

Halogen Bonding: There is a growing appreciation for the role of halogen bonding—a non-covalent interaction where a halogen atom acts as a Lewis acid—in molecular recognition and drug-receptor binding. acs.org This understanding is guiding the rational design of new halogenated drugs.

Fluorine Chemistry: Fluorine-containing ethers are of particular interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity of neighboring groups. nih.gov

Bio-inspired Synthesis: The development of new synthetic methods to access complex halogenated natural products and their analogs is an active area of investigation.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYYQCASMKDXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367138 | |

| Record name | 4-BENZYLOXY-3-CHLORO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853953-30-7 | |

| Record name | 4-BENZYLOXY-3-CHLORO-BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 3 Chlorobenzonitrile

Established Reaction Pathways for Structural Assembly

The traditional synthesis of 4-(benzyloxy)-3-chlorobenzonitrile relies on a series of well-understood, stepwise reactions. These pathways are built upon fundamental organic chemistry principles, allowing for the logical assembly of the molecule from readily available precursors.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation

The formation of the benzyl (B1604629) ether linkage in this compound is frequently accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups (such as a nitrile or nitro group) positioned ortho or para to the leaving group. researchgate.net In a typical approach, the precursor 3-chloro-4-hydroxybenzonitrile (B1661932) is deprotonated with a base to form a phenoxide, which then acts as the nucleophile.

A classic method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org In this procedure, the phenoxide displaces a halide from an alkyl halide. For the synthesis of the target molecule, this involves reacting the potassium or sodium salt of 3-chloro-4-hydroxybenzonitrile with benzyl chloride or benzyl bromide. organic-chemistry.org The reaction is generally conducted in a polar aprotic solvent to facilitate the SN2 mechanism. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Reactants | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Alcohol, Benzyl Bromide | NaH | DMF / THF | Room Temp to Reflux | organic-chemistry.org |

| Phenol (B47542), Benzyl Chloride | K₂CO₃ | DMSO | 140 °C | youtube.com |

This table presents generalized conditions for the Williamson ether synthesis, a key step in forming the benzyloxy group.

It is crucial that the SNAr reaction for ether formation involves an aryl substrate and an alkyl (benzyl) halide, rather than an aryl halide and an alkoxide. The SN2 reaction pathway required for the Williamson synthesis does not occur on aryl halides. masterorganicchemistry.com

Direct Nitrile Group Introduction Techniques (e.g., from Aldehydes or Amides)

The nitrile functional group is a versatile synthon in organic chemistry and can be introduced through several reliable methods. nih.govacs.org One of the most common and direct routes is the dehydration of a primary amide. libretexts.org For instance, if 4-(benzyloxy)-3-chlorobenzamide (B13016836) were available, it could be converted to the target nitrile using a variety of dehydrating agents.

Another prevalent technique is the conversion of an aldehyde to a nitrile. This one-pot synthesis often involves reacting the corresponding aldehyde, 4-(benzyloxy)-3-chlorobenzaldehyde, with hydroxylamine (B1172632) hydrochloride. researchgate.net The resulting aldoxime is then dehydrated in situ to yield the nitrile. Various reagents and catalysts can be employed for the dehydration step.

Table 2: Methods for Nitrile Synthesis from Aldehydes

| Aldehyde Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | NH₂OH·HCl, Fe₃O₄-CTAB NPs, DMF | 80–90 °C, 1 h | 97.0% | scientificupdate.com |

| Substituted Aldehydes | N-Boc-O-tosylhydroxylamine, Cs₂CO₃, TFE | Room Temp | 64-77% | cardiff.ac.uk |

This table summarizes various methods for the direct conversion of aldehydes to nitriles, a potential final step in the synthesis of this compound.

Regioselective Halogenation Methods (Chlorination)

A critical step in a logical synthesis of this compound is the selective introduction of a chlorine atom at the C-3 position, which is ortho to the hydroxyl (or benzyloxy) group. The direct electrophilic chlorination of phenols typically yields a mixture of ortho and para isomers, with the para product often predominating due to steric and electronic factors. scientificupdate.com Therefore, catalyst-controlled, ortho-selective methods are highly valuable.

Recent advances in organocatalysis have provided several solutions. For example, 2,2,6,6-tetramethylpiperidine (B32323) (TMP) has been shown to catalyze the ortho-selective chlorination of phenols using sulfuryl chloride (SO₂Cl₂) as the chlorine source. acs.org Another approach employs a bifunctional thiourea–selenoether catalyst to direct the chlorination to the ortho position with high regioselectivity. thieme-connect.com Ammonium salts have also been demonstrated to catalyze the practical ortho-selective monohalogenation of phenols using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). scientificupdate.com These methods allow for the efficient preparation of the key intermediate, 3-chloro-4-hydroxybenzonitrile, from 4-hydroxybenzonitrile (B152051).

Table 3: Catalytic Methods for Ortho-Chlorination of Phenols

| Catalyst | Chlorinating Agent | Key Feature | Reference |

|---|---|---|---|

| Ammonium Salt (1 mol%) | DCDMH | High ortho-selectivity, good functional group tolerance | scientificupdate.com |

| 2,2,6,6-Tetramethylpiperidine (TMP) | SO₂Cl₂ | Ortho-selectivity increases with temperature | acs.org |

This table highlights modern catalytic systems designed for the regioselective ortho-chlorination of phenolic substrates.

Sequential Functional Group Transformations on Related Precursors

The synthesis of this compound is inherently a multi-step process involving the strategic sequence of the reactions described above. A logical and efficient pathway would commence with a readily available precursor and build complexity through sequential functional group transformations.

A highly plausible synthetic route is as follows:

Starting Material: 4-Hydroxybenzonitrile. This is a commercially available compound with the nitrile and hydroxyl groups in the correct para relationship.

Regioselective Chlorination: Employing one of the modern ortho-chlorination methods, such as the TMP-catalyzed reaction with SO₂Cl₂, to convert 4-hydroxybenzonitrile into 3-chloro-4-hydroxybenzonitrile. acs.orgnih.gov

Etherification: The final benzyloxy group is introduced via a Williamson ether synthesis. The 3-chloro-4-hydroxybenzonitrile intermediate is treated with a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide, which is then reacted with benzyl bromide or benzyl chloride to yield the final product, this compound. masterorganicchemistry.comorganic-chemistry.org

An alternative, though potentially less efficient, sequence could involve starting with 4-benzyloxybenzonitrile (B1332359) and attempting a regioselective chlorination. However, protecting the benzyl ether under various chlorinating conditions can be challenging, making the former route more synthetically robust.

Novel and Sustainable Synthetic Approaches

While established methods are reliable, modern synthetic chemistry continually seeks more efficient, sustainable, and versatile protocols. Catalytic reactions, in particular, offer advantages in terms of atom economy, milder reaction conditions, and broader substrate scope.

Catalytic Synthesis Protocols (e.g., Palladium-Catalyzed C-C/C-O Coupling)

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for instance, provide a powerful alternative to the classical SNAr for constructing the aryl ether bond. google.com Instead of a Williamson ether synthesis, a palladium-catalyzed C-O coupling reaction could be employed.

In this approach, an aryl halide (or pseudohalide) is coupled with an alcohol. For the synthesis of this compound, this could involve the reaction of a precursor like 3-chloro-4-halobenzonitrile with benzyl alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.net These reactions often proceed under milder conditions than high-temperature SNAr reactions and can exhibit excellent functional group tolerance. The development of highly active phosphine (B1218219) ligands has enabled the coupling of even less reactive aryl chlorides at or near room temperature. google.com

Table 4: General Components of a Palladium-Catalyzed C-O Coupling Reaction

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst source | researchgate.net |

| Ligand | Buchwald or Hartwig phosphine ligands | Stabilizes Pd, facilitates catalytic cycle | google.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the alcohol nucleophile |

This table outlines the typical components required for a palladium-catalyzed aryl ether synthesis, representing a modern alternative to traditional methods.

Green Chemistry Principles in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like this compound. This has led to the development of processes that are not only efficient but also environmentally benign.

One notable approach involves the use of water as a solvent, which significantly reduces the environmental impact compared to traditional organic solvents. For instance, a three-component condensation reaction has been developed that proceeds in a water and ethanol (B145695) mixture, furnishing high yields of related products (91–98%) with a rapid reaction time of 5–15 minutes. This method boasts a 95% atom economy and 100% carbon efficiency, highlighting its eco-friendly benefits. researchgate.net

Solvent-free conditions, often facilitated by microwave irradiation, represent another cornerstone of green synthetic design. psu.edu These methods can lead to cleaner reaction profiles, shorter reaction times, and simpler work-up procedures, thereby minimizing waste and energy consumption. nih.gov The application of such principles is crucial in developing sustainable manufacturing processes for fine chemicals.

Microwave-Assisted and Photochemical Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. psu.edunih.gov For example, some microwave-assisted syntheses can be completed in as little as 33–90 seconds with remarkable yields. nih.gov This technology has been successfully employed in the synthesis of various nitrogen-containing heterocyclic compounds, which are structurally related to benzonitriles. nih.govnih.gov The rapid and efficient heating provided by microwaves can overcome the high activation barriers of certain reactions, making it an attractive option for the synthesis of this compound and its derivatives. nih.govmdpi.com

Photochemical synthesis, particularly through photoredox catalysis, offers another innovative route. chemrxiv.org This technique utilizes visible light to initiate chemical transformations, often under mild reaction conditions. chemrxiv.orgucla.edu Nickel-catalyzed photoredox reactions, for instance, have been developed for C-O and C-N bond-forming reactions, which are relevant to the synthesis of benzyloxy-substituted compounds. chemrxiv.org The use of light as a reagent is inherently green and allows for unique reactivity patterns that are not accessible through traditional thermal methods. ucla.edu

Optimization of Reaction Parameters and Process Efficiency

The industrial-scale synthesis of this compound necessitates rigorous optimization of reaction parameters to ensure high yields, purity, and cost-effectiveness.

Ligand Design and Catalyst Selection for Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of catalyst and ligand is paramount to their success. nih.gov For reactions involving the formation of C-O and C-N bonds, which are crucial for synthesizing benzyloxy-substituted aromatics, both palladium and nickel-based catalysts are widely used. nih.gov The development of improved ligands and precatalysts has significantly expanded the scope and efficiency of these reactions. nih.gov

In some cases, simple and inexpensive additives can act as both a base and a ligand, streamlining the reaction setup. For example, tert-butylamine (B42293) has been successfully employed as a bifunctional additive in nickel-catalyzed photoredox reactions. chemrxiv.org The strategic design of ligands can also influence the selectivity of the reaction, which is critical when dealing with multifunctional molecules.

Temperature, Pressure, and Solvent Effects on Reaction Yields and Selectivity

The yield and selectivity of a chemical reaction are highly dependent on physical parameters such as temperature, pressure, and the choice of solvent. In the synthesis of related benzonitrile (B105546) compounds, reaction conditions are carefully controlled to maximize the desired product and minimize the formation of byproducts. For instance, the ammoxidation of ortho-chlorotoluene to produce o-chlorobenzonitrile is carried out in a fluidized bed reactor at a specific temperature and pressure to ensure optimal catalyst performance and product yield. google.com

The solvent can also play a crucial role in influencing reaction outcomes. While green chemistry principles favor the use of water or solvent-free conditions, some reactions may still require organic solvents to achieve the desired solubility and reactivity. In such cases, the choice of solvent is carefully considered to balance efficiency with environmental impact.

Stoichiometric Control and Impurity Profiling in Process Development

Precise control over the stoichiometry of reactants is essential for maximizing yield and minimizing waste. In multi-step syntheses, any excess of a particular reactant can lead to the formation of impurities that may be difficult to remove in subsequent steps. Therefore, careful monitoring and control of reactant ratios are critical throughout the manufacturing process.

Impurity profiling is another crucial aspect of process development. Identifying and quantifying potential impurities is necessary to ensure the final product meets the required quality standards. A variety of analytical techniques are employed for this purpose. Understanding the impurity profile can also provide valuable insights into the reaction mechanism and help to further optimize the process by minimizing the formation of unwanted side products. A list of potential benzonitrile-related impurities can be found in various chemical supplier catalogs. pharmaffiliates.com

Chemical Reactivity and Transformational Chemistry of 4 Benzyloxy 3 Chlorobenzonitrile

Reactions at the Nitrile Functionality

The nitrile group of 4-(benzyloxy)-3-chlorobenzonitrile is a key functional handle that participates in a variety of chemical reactions, including reductions, hydrolysis, and nucleophilic additions. These transformations provide access to a diverse array of molecular structures.

Reduction Reactions to Amines or Aldehydes

The reduction of the nitrile group in this compound can lead to the formation of either primary amines or aldehydes, depending on the reducing agent and reaction conditions employed. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the nitrile to a primary amine, yielding (4-(benzyloxy)-3-chlorophenyl)methanamine.

Conversely, the partial reduction of the nitrile to an aldehyde, affording 4-(benzyloxy)-3-chlorobenzaldehyde, can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H). This transformation is typically carried out at low temperatures to prevent over-reduction to the alcohol. Another approach for the reduction of aromatic aldehydes involves hydrosilylation using polymethylhydrosiloxane (PMHS) in the presence of a catalyst, which offers a chemoselective method for this conversion. researchgate.net

| Reagent | Product | Reaction Type |

| Lithium aluminum hydride (LiAlH₄) | (4-(Benzyloxy)-3-chlorophenyl)methanamine | Full Reduction |

| Diisobutylaluminium hydride (DIBAL-H) | 4-(Benzyloxy)-3-chlorobenzaldehyde | Partial Reduction |

| Polymethylhydrosiloxane (PMHS) | 4-(Benzyloxy)-3-chlorobenzyl alcohol | Hydrosilylation |

Hydrolysis and Amidation Pathways

The nitrile functionality of this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This reaction typically requires heating to proceed at a reasonable rate. The intermediate in this conversion is the corresponding amide, 4-(benzyloxy)-3-chlorobenzamide (B13016836), which can be isolated under milder reaction conditions.

The direct conversion of the nitrile to the amide can also be achieved through reactions such as the Radziszewski reaction, which involves treatment of the nitrile with hydrogen peroxide in an alkaline solution.

| Reaction | Product |

| Acid or Base Hydrolysis | 4-(Benzyloxy)-3-chlorobenzoic acid |

| Partial Hydrolysis/Radziszewski Reaction | 4-(Benzyloxy)-3-chlorobenzamide |

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Blaise Reaction)

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds. These reactions provide a powerful method for the formation of new carbon-carbon bonds.

Grignard and Organolithium Reactions: The addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to the nitrile initially forms an imine intermediate after an aqueous workup. masterorganicchemistry.comleah4sci.comwikipedia.orglibretexts.orgyoutube.comresearchgate.netmasterorganicchemistry.comchemspider.com This imine can then be hydrolyzed under acidic conditions to yield a ketone. masterorganicchemistry.comleah4sci.com For example, the reaction of this compound with methylmagnesium bromide, followed by acidic workup, would produce 1-(4-(benzyloxy)-3-chlorophenyl)ethan-1-one. Organolithium reagents are known to be highly reactive nucleophiles and strong bases. wikipedia.orgyoutube.comyoutube.comnih.gov

Blaise Reaction: The Blaise reaction is another important nucleophilic addition reaction involving nitriles. organic-chemistry.orgwikipedia.orgorganic-chemistry.org It utilizes an α-haloester and metallic zinc to form an organozinc intermediate, which then adds to the nitrile. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the resulting metalloimine can yield a β-ketoester. organic-chemistry.orgwikipedia.orgorganic-chemistry.org For instance, reacting this compound with ethyl bromoacetate in the presence of zinc, followed by acidic hydrolysis, would lead to the formation of ethyl 3-(4-(benzyloxy)-3-chlorophenyl)-3-oxopropanoate. Modifications to the Blaise reaction, such as using activated zinc and tetrahydrofuran as a solvent, have been shown to improve yields. organic-chemistry.orgorganic-chemistry.org

| Reagent Type | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (e.g., CH₃MgBr) | Imine | Ketone (e.g., 1-(4-(Benzyloxy)-3-chlorophenyl)ethan-1-one) |

| Organolithium Reagent (e.g., CH₃Li) | Imine | Ketone (e.g., 1-(4-(Benzyloxy)-3-chlorophenyl)ethan-1-one) |

| Blaise Reagent (e.g., from Ethyl bromoacetate and Zn) | Metalloimine | β-Ketoester (e.g., Ethyl 3-(4-(Benzyloxy)-3-chlorophenyl)-3-oxopropanoate) |

[3+2] Cycloaddition Reactions (e.g., with Azides to Tetrazoles)

The nitrile group of this compound can participate in [3+2] cycloaddition reactions, most notably with azides, to form five-membered heterocyclic rings. researchgate.netnih.gov The reaction with sodium azide (B81097), often in the presence of a Lewis acid or an ammonium salt, is a common method for the synthesis of 5-substituted tetrazoles. researchgate.netorganic-chemistry.org This transformation results in the formation of 5-(4-(benzyloxy)-3-chlorophenyl)-1H-tetrazole. Tetrazoles are important compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. beilstein-journals.org The synthesis of tetrazoles from nitriles is a widely used method in the preparation of these valuable heterocyclic motifs. researchgate.netorganic-chemistry.orgbeilstein-journals.orgimpactfactor.orgrug.nl

| Reactant | Product | Reaction Type |

| Sodium Azide (NaN₃) | 5-(4-(Benzyloxy)-3-chlorophenyl)-1H-tetrazole | [3+2] Cycloaddition |

Reactions Involving the Aromatic Halogen (Chlorine)

The chlorine atom on the aromatic ring of this compound is amenable to substitution through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Ullmann-type)

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester. Reacting this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst and a base would yield a biphenyl derivative.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkyne moiety onto the aromatic ring. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govnih.gov For instance, the coupling of this compound with phenylacetylene would produce 4-(benzyloxy)-3-(phenylethynyl)benzonitrile. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com It allows for the coupling of an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgyoutube.com The reaction of this compound with an amine (R₂NH) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would result in the formation of the corresponding N-aryl amine, 4-(benzyloxy)-3-(dialkylamino)benzonitrile.

Ullmann-type Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net For example, the reaction of this compound with a phenol (B47542) in the presence of a copper catalyst and a base would yield a diaryl ether. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, but modern modifications have made it more versatile. wikipedia.orgorganic-chemistry.orgresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Palladium catalyst, Base | Biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) salt, Base | Aryl alkyne |

| Buchwald-Hartwig Amination | Primary or secondary amine | Palladium catalyst, Ligand, Base | N-Aryl amine |

| Ullmann Condensation | Phenol, Amine, or Thiol | Copper catalyst, Base | Diaryl ether, N-Aryl amine, or Diaryl thioether |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the ring sufficiently electron-deficient to be attacked by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). chemistrysteps.com The structure of this compound is well-suited for this type of reaction.

The SNAr reaction on this substrate proceeds via an addition-elimination mechanism. pressbooks.pubyoutube.com The key activating feature is the cyano (-CN) group, a strong electron-withdrawing group, which is positioned para to the chlorine atom—the leaving group. This specific orientation is crucial as it allows for the effective resonance stabilization of the negative charge in the reaction intermediate, known as a Meisenheimer complex. youtube.commasterorganicchemistry.com

The mechanism involves two main steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the chlorine. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex). The negative charge is delocalized across the aromatic ring and, most importantly, onto the electronegative cyano group. pressbooks.pubyoutube.com

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The benzyloxy group at the 4-position has a dual electronic effect; it is electron-withdrawing inductively but electron-donating through resonance. In the context of SNAr, the powerful activating effect of the para-cyano group dominates, making the displacement of the 3-chloro substituent a feasible transformation with a range of nucleophiles.

| Nucleophile | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Ammonia | NH3 | High temperature, pressure, solvent (e.g., DMF) | 4-(Benzyloxy)-3-aminobenzonitrile |

| Alkoxide | NaOR | Heat, corresponding alcohol or aprotic polar solvent | 4-(Benzyloxy)-3-alkoxybenzonitrile |

| Thiolate | NaSR | Aprotic polar solvent (e.g., DMF, DMSO) | 4-(Benzyloxy)-3-(alkylthio)benzonitrile |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-chlorine bond in this compound allows for the preparation of highly reactive and synthetically valuable organometallic intermediates, such as Grignard and organolithium reagents. libretexts.orglibretexts.org These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile or a strong base.

Grignard Reagent Formation: The preparation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond. adichemistry.com While direct examples for this compound are not prevalent in readily available literature, the synthesis is highly plausible based on analogous compounds. For instance, the Grignard reagent of 4-benzyloxychlorobenzene has been successfully prepared by reacting it with magnesium turnings in tetrahydrofuran (THF), using 1,2-dibromoethane as an activating agent to clean the magnesium surface. google.com A similar protocol would be applicable, requiring strictly anhydrous conditions to prevent quenching of the highly basic reagent. wikipedia.orglibretexts.org

Reaction Scheme: this compound + Mg --(THF, Δ)--> 4-(Benzyloxy)-3-(magnesiochloro)benzonitrile

Organolithium Reagent Formation: Organolithium reagents are typically prepared via lithium-halogen exchange. wikipedia.org This reaction involves treating the aryl halide with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The exchange is generally very fast and efficient for aryl bromides and iodides, and feasible for aryl chlorides. princeton.edu

Reaction Scheme: this compound + R-Li --(Ether/Hexane, low temp)--> 4-(Benzyloxy)-3-lithiobenzonitrile + R-Cl

A significant consideration for this transformation is the presence of the electrophilic nitrile group, which can potentially react with the alkyllithium reagent. Therefore, careful control of stoichiometry and temperature is essential to favor the lithium-halogen exchange over nucleophilic addition to the nitrile. wikipedia.orgharvard.edu

Reactivity of the Benzyloxy Moiety

The benzyloxy group primarily serves as a protecting group for a phenol. Its removal or transformation is a key aspect of the molecule's synthetic utility.

Hydrogenolysis: This is one of the mildest and most common methods for debenzylation. youtube.comyoutube.com The reaction involves catalytic hydrogenation, where the substrate is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process reductively cleaves the benzylic C-O bond, yielding the phenol and toluene as a byproduct, which is easily removed. youtube.com This method is highly selective and preserves most other functional groups, although it is incompatible with groups that are also reduced under these conditions, such as alkenes or alkynes.

Acid-Mediated Cleavage: Strong protic acids or Lewis acids can also effect the cleavage of benzyl (B1604629) ethers. organic-chemistry.org The reaction typically proceeds by protonation or coordination to the ether oxygen, making it a better leaving group. organic-chemistry.org This is followed by nucleophilic attack by the counter-ion (e.g., Br⁻ from HBr) at the benzylic carbon (SN2) or formation of a stable benzyl carbocation (SN1). Reagents like boron tribromide (BBr₃) and boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) are particularly effective at cleaving aryl ethers under relatively mild conditions. organic-chemistry.org

| Method | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | RT, atmospheric pressure, solvent (e.g., EtOH, EtOAc) | Very mild, high yield, clean reaction | Incompatible with reducible functional groups (alkenes, alkynes, some nitro groups) |

| Acid-Mediated | HBr, BBr₃, BCl₃·SMe₂ | Varies from 0 °C to reflux, inert solvent (e.g., DCM) | Effective and fast, compatible with hydrogenation-sensitive groups | Requires tolerance to strong acids, may affect other acid-labile groups |

While less common than cleavage, the benzylic linkage can potentially participate in rearrangement reactions. For simple benzyl aryl ethers, these transformations often require the generation of a reactive intermediate. One such pathway is the proquest.comnih.gov-Wittig rearrangement, which involves the isomerization of an ether to a carbinol upon treatment with a strong base. acs.org

This rearrangement would proceed via the following hypothetical steps for this compound:

Deprotonation: A strong base, such as an organolithium reagent, deprotonates the benzylic carbon to form a carbanion.

1,2-Shift: The carbanion undergoes a proquest.comnih.gov-rearrangement where the substituted phenyl group migrates from the oxygen to the adjacent carbanionic carbon.

Protonation: The resulting alkoxide is protonated during aqueous workup to yield the corresponding carbinol product.

Although this specific rearrangement has not been explicitly documented for this compound, it represents a plausible, albeit likely minor, reaction pathway under strongly basic conditions designed for α-lithiation. nih.gov Other rearrangements, such as the Claisen rearrangement, are well-known for aryl ethers but require an allyl or substituted allyl group instead of a benzyl group. nih.govresearchgate.net

Electrophilic Aromatic Substitution Patterns on the Chlorobenzonitrile Core

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing and activating/deactivating effects of the three existing substituents. uomustansiriyah.edu.iq An analysis of these effects allows for the prediction of the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions. libretexts.orgunizin.org

-OBn (Benzyloxy): This is an activating group and a strong ortho, para-director due to the resonance donation of the oxygen lone pairs. organicchemistrytutor.com

-Cl (Chloro): This is a deactivating group but is also an ortho, para-director. The inductive withdrawal of electrons deactivates the ring, but resonance effects direct incoming electrophiles to the ortho and para positions. libretexts.org

-CN (Cyano): This is a strongly deactivating group and a meta-director due to powerful inductive and resonance electron withdrawal. organicchemistrytutor.com

| Position | Effect of -OBn (at C4) | Effect of -Cl (at C3) | Effect of -CN (at C1) | Overall Likelihood |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Directing) | Meta (Directing) | Favorable , but sterically hindered |

| C5 | Meta (Deactivating) | Para (Directing) | Ortho (Deactivating) | Unfavorable |

| C6 | Ortho (Activating) | Meta (Deactivating) | Meta (Directing) | Favorable |

Based on this analysis, electrophilic attack is most likely to occur at the C6 position, which is activated by the powerful ortho-directing benzyloxy group and is also meta to the deactivating cyano group. The C2 position is also electronically favorable but may be less accessible due to steric hindrance from the adjacent chloro and benzyloxy groups.

Radical Reactions and Mechanistic Investigations

The carbon-chlorine bond of this compound can undergo homolytic cleavage under radical conditions. A common transformation for aryl halides is reductive dehalogenation using a radical chain mechanism. libretexts.org This process typically involves tributyltin hydride (Bu₃SnH) as the hydrogen atom source and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

The established mechanism for this reaction proceeds as follows:

Initiation: Thermal decomposition of AIBN generates initiating radicals, which abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical abstracts the chlorine atom from this compound to form tributyltin chloride (Bu₃SnCl) and the corresponding aryl radical.

This newly formed aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the dehalogenated product, 4-(benzyloxy)benzonitrile, and regenerate the tributyltin radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

While less studied, the benzyloxy group itself can be a source of radicals under certain conditions, potentially leading to other reaction pathways. However, the C-Cl bond is generally the most susceptible site for reactions with common radical reagents like those used in dehalogenation. libretexts.org

Role As a Key Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The nitrile functionality of 4-(benzyloxy)-3-chlorobenzonitrile is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are core scaffolds in many biologically active molecules and functional materials.

One of the most common transformations of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide. gatech.edurug.nl The resulting tetrazole derivatives are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. gatech.edunih.gov The reaction conditions for this transformation can be optimized to achieve high yields. gatech.edu

Similarly, the nitrile group can participate in the synthesis of 1,2,4-triazoles. While direct cycloaddition is not the typical route, the nitrile can be converted to an intermediate that then undergoes cyclization. For instance, the nitrile can be converted to an amidine or an imidate, which then reacts with a hydrazine (B178648) derivative to form the triazole ring. raco.cat

The synthesis of 1,2,4-oxadiazoles from nitriles is also a well-established method. This often involves the reaction of the nitrile with a hydroxylamine (B1172632) derivative to form an N-hydroxyimidamide, which is then cyclized with a suitable coupling partner. d-nb.infobohrium.comresearchgate.net Alternatively, nitrile oxides, which can be generated from corresponding aldoximes, undergo [3+2] cycloaddition reactions with nitriles to form 1,2,4-oxadiazoles. d-nb.infobohrium.comresearchgate.net

Furthermore, the nitrile group can be a starting point for the synthesis of 1,2,4-thiadiazoles. This can be achieved by reacting the nitrile with a source of sulfur and nitrogen, often involving multi-step sequences.

Table 1: Synthesis of Heterocyclic Compounds from Nitriles

| Heterocycle | General Method | Key Reagents |

|---|---|---|

| Tetrazole | [3+2] Cycloaddition | Sodium Azide (NaN₃) |

| 1,2,4-Triazole | Multi-step synthesis via amidine/imidate | Hydrazine derivatives |

| 1,2,4-Oxadiazole | Cyclization of N-hydroxyimidamide or [3+2] cycloaddition | Hydroxylamine, Nitrile Oxides |

Building Block for Advanced Organic Scaffolds and Functional Materials

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced organic scaffolds and functional materials. The benzyloxy group, in particular, has been incorporated into molecules designed for applications in materials science, such as liquid crystals and organic light-emitting diodes (OLEDs).

The rigid core of the benzonitrile (B105546) unit, combined with the flexible benzyloxy group, can be exploited in the design of liquid crystalline materials. mdpi.comnih.govuobasrah.edu.iq By attaching long alkyl chains to other parts of the molecule, it is possible to induce mesophase behavior. The benzyloxy group can influence the packing of the molecules in the liquid crystalline phase, affecting properties such as the clearing point and the type of mesophase formed. mdpi.com

In the field of OLEDs, aromatic nitriles and benzyloxy-containing compounds are used in the synthesis of emissive and charge-transporting materials. While direct applications of this compound in OLEDs are not extensively documented, its structural motifs are relevant. The nitrile group can act as an electron-withdrawing group, which can be used to tune the electronic properties of organic semiconductors. The benzyloxy group can be used to modify the solubility and processing characteristics of the final material.

Intermediate in Multi-Step Total Synthesis Endeavors

While specific examples of the use of this compound in the total synthesis of complex natural products are not prominently reported in readily available literature, its structural features make it a plausible intermediate. The ability to sequentially and selectively functionalize the three different sites on the aromatic ring makes it a valuable tool for constructing highly substituted aromatic systems that are often found in natural products and pharmaceutical agents. sumitomo-chem.co.jp The chloro substituent, for instance, is a handle for introducing carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for elaboration. The benzyloxy group serves as a robust protecting group for a phenol (B47542), which can be deprotected at a later stage of the synthesis to reveal a reactive site for further transformations.

Regioselectivity and Stereoselectivity Control in Derivative Synthesis

The substituents on the aromatic ring of this compound play a crucial role in directing the regioselectivity of further chemical transformations. For instance, in electrophilic aromatic substitution reactions, the benzyloxy group is an ortho-, para-directing group, while the chloro and nitrile groups are meta-directing. This interplay of directing effects can be exploited to achieve regioselective functionalization of the aromatic ring. For example, nitration or halogenation of the ring would be expected to occur at specific positions based on the combined electronic and steric influences of the existing substituents.

While this compound itself is achiral, it can be used as a starting material in the synthesis of chiral molecules. Stereoselectivity can be introduced in subsequent reactions of its derivatives. For example, if the nitrile group is reduced to a benzylamine, the resulting amine can be resolved or used in stereoselective reactions. Similarly, if a chiral center is introduced into a side chain attached to the aromatic ring, the existing functionalities of this compound can be used to elaborate the molecule while maintaining stereochemical integrity. The use of chiral catalysts in reactions involving derivatives of this compound can also lead to the formation of enantiomerically enriched products. rug.nl

Theoretical and Computational Investigations

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 4-(Benzyloxy)-3-chlorobenzonitrile is fundamentally governed by the interplay of the electron-donating benzyloxy group and the electron-withdrawing chloro and cyano substituents on the benzene (B151609) ring. Molecular Orbital (MO) theory is a powerful tool to describe the distribution of electrons within the molecule and to identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the more electron-rich portions of the molecule. For this compound, the HOMO is expected to have significant contributions from the benzyloxy group and the phenyl ring, reflecting the electron-donating nature of the ether oxygen. The LUMO, conversely, is anticipated to be centered on the electron-deficient regions, primarily associated with the cyano group and the carbon atoms of the benzene ring influenced by the electron-withdrawing effects of the nitrile and chloro substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the opposing electronic effects of the substituents are expected to modulate the HOMO-LUMO gap.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value/Characteristic |

| HOMO Energy | Relatively high, influenced by the benzyloxy group. |

| LUMO Energy | Relatively low, influenced by the cyano and chloro groups. |

| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |

| HOMO Localization | Primarily on the benzyloxy group and the benzene ring. |

| LUMO Localization | Primarily on the benzonitrile (B105546) moiety. |

Note: The values in this table are predictive and based on the analysis of structurally similar compounds. Actual values would be determined through specific quantum chemical calculations.

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a robust computational method for investigating reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles. For this compound, DFT studies could be employed to explore various potential reactions, such as nucleophilic aromatic substitution or reactions involving the cyano group.

For instance, in a hypothetical reaction, DFT calculations could map out the potential energy surface, identifying the lowest energy pathway. This involves optimizing the geometries of reactants, products, and any transition states and calculating their corresponding energies. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, offering insights into the reaction kinetics.

A study on the [3+2] cycloaddition reaction of a related compound, 4-chlorobenzonitrile (B146240) oxide, utilized DFT to analyze the chemo- and regioselectivity, demonstrating the power of these calculations in predicting reaction outcomes. utexas.edu Such studies reveal that the electronic nature of the substituents plays a crucial role in directing the reaction pathway.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and determine the relative populations of different conformers. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural confirmation of a synthesized compound.

NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted with a high degree of accuracy. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, the predicted shifts would reflect the electronic environment of each nucleus, influenced by the neighboring substituents.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. The characteristic stretching frequency of the nitrile (C≡N) group, typically found in the range of 2220-2260 cm⁻¹, would be a prominent feature in the predicted vibrational spectrum of this compound. The C-Cl and C-O stretching frequencies would also provide valuable structural information.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Region/Characteristic |

| ¹H NMR (ppm) | Aromatic protons with distinct shifts due to chloro and benzyloxy groups; benzylic protons as a singlet. |

| ¹³C NMR (ppm) | Resonances for the nitrile carbon, aromatic carbons showing electronic effects of substituents, and benzylic carbon. |

| IR (cm⁻¹) | Strong C≡N stretch, C-O ether stretches, C-Cl stretch, and aromatic C-H and C=C bending and stretching vibrations. |

Note: The data in this table are qualitative predictions. Precise values would be obtained from specific DFT calculations.

Quantum Chemical Studies on Reactivity Indices and Selectivity

Quantum chemical calculations can provide various reactivity indices that help in understanding and predicting the chemical behavior of a molecule. These indices are derived from the electronic structure and provide a quantitative measure of reactivity.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity. For this compound, the presence of both electron-donating and electron-withdrawing groups would lead to a nuanced reactivity profile.

Local Reactivity Descriptors: Fukui functions and condensed-to-atom electrophilic and nucleophilic indices can pinpoint the most reactive sites within the molecule. For instance, these calculations could predict whether a nucleophilic attack is more likely to occur at a specific carbon atom of the benzene ring or at the carbon atom of the nitrile group. This information is invaluable for predicting the regioselectivity of chemical reactions.

Studies on other substituted benzonitriles have shown that DFT-based reactivity indices can successfully predict the most probable sites for electrophilic and nucleophilic attack, aligning with experimental observations.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry Techniques (e.g., HRMS, GC-MS, LC-MS)

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of 4-(Benzyloxy)-3-chlorobenzonitrile. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, confirming the molecular formula of C₁₄H₁₀ClNO. The monoisotopic mass of this compound is 243.045092 Da. chemspider.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. researchgate.net In a typical GC-MS analysis of this compound, the compound would be introduced into the GC, where it is vaporized and separated from volatile impurities on a capillary column before entering the mass spectrometer for ionization and detection. LC-MS is particularly useful for analyzing thermally labile compounds or those that are not easily volatilized.

The fragmentation pattern observed in the mass spectrum provides crucial structural information. For this compound, characteristic fragmentation would be expected. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be indicative of the presence of one chlorine atom. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a chlorohydroxybenzonitrile radical cation. Other fragmentations of the benzonitrile (B105546) core could also be observed. libretexts.orgmiamioh.edu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀ClNO |

| Monoisotopic Mass | 243.045092 Da |

| Predicted Key Fragment Ions | m/z |

| [M]⁺ | 243.0451 |

| [M-C₇H₇]⁺ | 152.9852 |

Advanced Nuclear Magnetic Resonance Spectroscopy Methods (e.g., 2D NMR, Solid-State NMR, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, advanced NMR methods offer deeper insights into the molecular structure and dynamics.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity of atoms within the this compound molecule. researchgate.netmanchester.ac.uk

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton, including the connectivity between the benzyl group, the ether linkage, and the substituted benzonitrile ring.

Solid-state NMR (ssNMR) can be employed to study the structure and dynamics of this compound in its solid, crystalline form. This technique is particularly valuable for characterizing polymorphic forms and understanding intermolecular interactions in the crystal lattice. miamioh.edu

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uku-tokyo.ac.jp This can be used to confirm the purity of a sample of this compound by showing that all proton signals belong to a single species with the same diffusion coefficient. It can also be used to identify and characterize impurities without the need for physical separation. nih.govresearchgate.netmagritek.com

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Key Correlations |

|---|---|

| COSY | Correlations between adjacent aromatic protons on both the benzyl and the chlorobenzonitrile rings. |

| HSQC | Correlation of each aromatic and benzylic proton with its directly attached carbon atom. |

| HMBC | - Correlation of the benzylic protons (CH₂) to the quaternary carbon of the benzyl group and the oxygen-bearing carbon of the benzonitrile ring. - Correlations from aromatic protons to adjacent and geminal carbons, confirming substitution patterns. |

X-ray Crystallography Protocols for Solid-State Structure Determination

Table 3: Representative Crystallographic Data for a Substituted Benzonitrile Derivative

| Parameter | Example Value (from a related structure) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9434 (12) |

| b (Å) | 9.5469 (8) |

| c (Å) | 8.8522 (7) |

| β (°) | 102.663 (2) |

| Volume (ų) | 1232.16 (17) |

| Z | 4 |

Note: The data presented is for 4-Benzyloxy-3-methoxybenzonitrile and serves as an illustrative example.

Chromatographic Separation and Purity Profiling Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and quantification of this compound and for assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

A typical reversed-phase HPLC method for purity analysis would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. helixchrom.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. This method would effectively separate the main compound from less polar and more polar impurities.

Gas chromatography is also a suitable technique for purity assessment, particularly for identifying and quantifying volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample is injected into a heated inlet, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (for GC-MS) can be used for detection.

Table 4: Typical HPLC and GC Parameters for the Analysis of Substituted Benzonitriles

| Parameter | HPLC Method Example | GC Method Example |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~220-280 nm | FID or MS |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100 to 300 °C) |

Elemental Analysis and Trace Metal Quantification Methods

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For this compound (C₁₄H₁₀ClNO), the theoretical elemental composition can be calculated and compared with experimental values obtained from combustion analysis. This comparison serves as a crucial check of purity and confirms the empirical formula.

Trace metal analysis is also a critical aspect of quality control, as metallic impurities can originate from starting materials, reagents, or manufacturing equipment and may have detrimental effects on subsequent chemical reactions or the properties of the final product. intertek.commt.com Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique capable of detecting and quantifying a wide range of metals at trace (ppm) and ultra-trace (ppb) levels. The sample is typically digested in acid and introduced into the plasma, where it is atomized and ionized. The ions are then separated by their mass-to-charge ratio and detected.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 68.99 |

| Hydrogen | H | 1.008 | 10 | 4.14 |

| Chlorine | Cl | 35.453 | 1 | 14.55 |

| Nitrogen | N | 14.007 | 1 | 5.75 |

| Oxygen | O | 15.999 | 1 | 6.57 |

| Total | | | | 100.00 |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Eco-Friendly Synthetic Routes

The chemical industry is increasingly focusing on green chemistry to reduce its environmental impact. chemistryjournals.net Traditional synthesis methods often rely on hazardous materials and produce significant waste. chemistryjournals.net Future research into 4-(Benzyloxy)-3-chlorobenzonitrile will likely prioritize the development of synthetic routes that are not only more efficient but also environmentally benign.

One promising area is the use of catalysis. For instance, ammoxidation, a process that uses a catalyst to convert a methyl group on an aromatic ring directly to a nitrile, offers a more direct and atom-economical route. google.comgoogle.com Research into novel catalyst systems, such as those based on vanadium, phosphorus, cerium, and antimony oxides, could lead to milder reaction conditions and higher yields. google.comgoogle.com

The principles of green chemistry, such as waste prevention and the use of safer solvents, will be central to these efforts. mun.canih.gov Researchers are exploring alternatives to hazardous reagents and developing processes that minimize byproducts. chemistryjournals.netconicet.gov.ar The use of microwave irradiation and ultrasound are also being investigated as energy-efficient methods to drive reactions. nih.govresearchgate.net

Exploration of Novel Reactivity Modalities and Selective Transformations

The functional groups of this compound—the nitrile, the chloro substituent, and the benzyloxy group—offer multiple sites for chemical modification. Future research will undoubtedly focus on discovering new ways to selectively transform this molecule, expanding its utility in organic synthesis.

A significant area of exploration is the activation of carbon-hydrogen (C-H) bonds. numberanalytics.com This strategy allows for the direct functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials. numberanalytics.com Techniques like photoredox catalysis, which uses light to initiate chemical reactions, are being employed to achieve novel C-H functionalizations. researchgate.netnih.govnih.gov This could lead to the development of new methods for introducing a variety of functional groups onto the benzonitrile (B105546) core.

The use of directing groups, which guide a catalyst to a specific C-H bond, is another powerful tool for achieving regioselectivity. numberanalytics.comresearchgate.net By temporarily attaching a directing group to the molecule, chemists can control where the functionalization occurs, leading to the synthesis of specific isomers that would be difficult to obtain otherwise. youtube.com

Integration into Flow Chemistry and Automated Synthesis Systems

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including improved safety, better heat transfer, and enhanced control over reaction parameters. rsc.orgnih.govnih.gov The integration of the synthesis of this compound and its derivatives into flow systems is a key area for future research.

Automated synthesis platforms, which can perform multiple reaction steps in a sequential and automated fashion, are also becoming increasingly important. rsc.orgchimia.ch These systems can accelerate the discovery of new reaction conditions and the synthesis of libraries of compounds for screening purposes. chimia.ch By combining flow chemistry with automation, researchers can develop highly efficient and high-throughput methods for producing this compound and its derivatives. rsc.org

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. In the future, the design of new derivatives of this compound will be increasingly guided by computational modeling.

By using computational methods, researchers can:

Predict the electronic and steric properties of different derivatives.

Model reaction pathways and transition states to understand reactivity.

Screen virtual libraries of compounds to identify candidates with desired properties.

This in-silico approach can significantly accelerate the discovery of new molecules with tailored reactivity for specific applications, reducing the need for extensive experimental work.

Application in Supramolecular Chemistry and Nanomaterials (Focus on chemical synthesis, not material properties)

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for the application of this compound. ub.edunih.gov The nitrile group of the molecule can participate in hydrogen bonding and other non-covalent interactions, making it a potential building block for the construction of complex supramolecular assemblies. researchgate.net

The synthesis of nanomaterials is another promising area. The unique electronic and structural properties of this compound could be harnessed in the bottom-up synthesis of novel nanomaterials. nih.gov For example, it could be incorporated into self-assembling systems to create nanostructures with specific functions. frontiersin.orgnih.gov The focus of this research will be on the chemical synthesis of these materials, exploring how the structure of the benzonitrile derivative influences the self-assembly process and the final properties of the nanomaterial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.